molecular formula C17H17IN2O3S B2725786 N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE CAS No. 300826-60-2

N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2725786
CAS No.: 300826-60-2
M. Wt: 456.3
InChI Key: PNJOCWQZBBRKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is an organic compound that belongs to the class of sulfonylbenzamides. This compound is characterized by the presence of an iodophenyl group, a pyrrolidinyl group, and a sulfonylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the iodination of aniline to form 4-iodoaniline. This intermediate is then reacted with sulfonyl chloride to produce 4-iodophenylsulfonyl chloride. The final step involves the reaction of 4-iodophenylsulfonyl chloride with 4-pyrrolidin-1-ylbenzamide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-IODOPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE stands out due to its unique combination of an iodophenyl group, a pyrrolidinyl group, and a sulfonylbenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-(4-iodophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJOCWQZBBRKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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